tert-Butyl(dimethyl)silyl undec-10-enoate
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Overview
Description
tert-Butyl(dimethyl)silyl undec-10-enoate is an organic compound with the molecular formula C15H28O2Si. It is a silyl ether, which is a type of compound where a silicon atom is bonded to an alkoxy group. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and as a protecting group for alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(dimethyl)silyl undec-10-enoate can be synthesized through the reaction of undec-10-enoic acid with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified using silica gel chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl)silyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel or rhodium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh
Substitution: TBAF in tetrahydrofuran (THF)
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alkanes or alcohols.
Substitution: The major product is the corresponding alcohol after the removal of the silyl protecting group.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl(dimethyl)silyl undec-10-enoate is used as a protecting group for alcohols. It helps to prevent unwanted reactions at the hydroxyl group during multi-step synthesis processes .
Biology and Medicine
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it valuable in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of tert-butyl(dimethyl)silyl undec-10-enoate involves the formation of a silyl ether bond, which protects the hydroxyl group from reacting with other reagents. The silyl group can be selectively removed under mild conditions using fluoride ions, which attack the silicon atom and break the silyl ether bond . This selective protection and deprotection mechanism is crucial in organic synthesis, allowing for the stepwise construction of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl (TMS) ethers
- tert-Butyldiphenylsilyl (TBDPS) ethers
- Triisopropylsilyl (TIPS) ethers
Uniqueness
tert-Butyl(dimethyl)silyl undec-10-enoate is unique due to its balance of stability and reactivity. It is more hydrolytically stable than trimethylsilyl ethers but can be removed under milder conditions compared to tert-butyldiphenylsilyl ethers. This makes it particularly useful in protecting alcohols during complex synthetic processes .
Properties
CAS No. |
104255-76-7 |
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Molecular Formula |
C17H34O2Si |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
[tert-butyl(dimethyl)silyl] undec-10-enoate |
InChI |
InChI=1S/C17H34O2Si/c1-7-8-9-10-11-12-13-14-15-16(18)19-20(5,6)17(2,3)4/h7H,1,8-15H2,2-6H3 |
InChI Key |
UNKQCPOHUHBMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
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